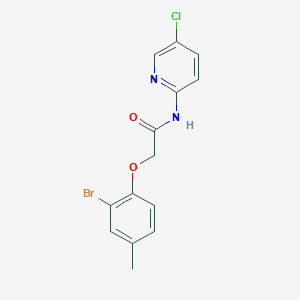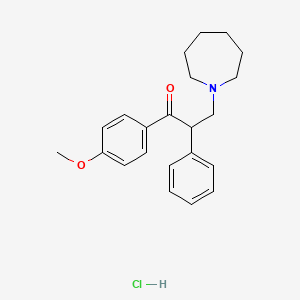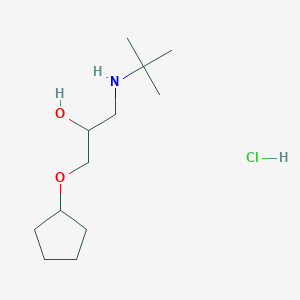
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic properties. BAY 11-7082 has been shown to inhibit various signaling pathways, including NF-κB, STAT3, and JAK/STAT, which are involved in inflammation, cell proliferation, and cancer progression.
Wirkmechanismus
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 exerts its therapeutic effects by inhibiting various signaling pathways, including NF-κB, STAT3, and JAK/STAT. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. STAT3 and JAK/STAT are also involved in the regulation of inflammation, cell proliferation, and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 inhibits the activation of STAT3 and JAK/STAT by blocking the phosphorylation and dimerization of STAT proteins.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has several advantages for lab experiments, including its high potency and specificity, as well as its ability to inhibit multiple signaling pathways. However, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 in lab experiments.
Zukünftige Richtungen
For 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 research include the development of more potent and selective analogs, identification of novel targets and signaling pathways, and evaluation of its combination therapy with other drugs. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, and further research is needed to explore its therapeutic potential in these diseases.
Synthesemethoden
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-methylphenol with 2-bromoacetyl bromide to form 2-(2-bromo-4-methylphenoxy)acetophenone. This intermediate is then reacted with 5-chloro-2-pyridinylamine and acetic anhydride to form the final product, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide. The synthesis method requires careful control of reaction conditions and purification steps to obtain high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and pancreatic cancer cells. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. In autoimmune disorder research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to suppress the activation of immune cells and the production of autoantibodies, which are involved in the pathogenesis of various autoimmune diseases, including multiple sclerosis and lupus.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-4-12(11(15)6-9)20-8-14(19)18-13-5-3-10(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZUJJDQHZPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362280 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6071-79-0 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)
![2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6051538.png)
![2-{[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6051550.png)

![N-methyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B6051568.png)

![2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride](/img/structure/B6051584.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6051588.png)
![2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6051594.png)